

# Comprehensive Analytical Characterization of 4-Isopropoxyphenol

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## Compound of Interest

Compound Name: 4-Isopropoxyphenol

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## Abstract

**4-Isopropoxyphenol** is a significant chemical intermediate whose purity and identity are critical for its application in research and manufacturing, particularly within the pharmaceutical industry. This document provides a comprehensive guide to the analytical methods required for the complete characterization of **4-Isopropoxyphenol**. It details robust protocols for chromatographic separation and quantification (HPLC, GC-MS) and spectroscopic identification (NMR, FTIR, MS). The methodologies are presented with a focus on the underlying scientific principles, ensuring that each protocol functions as a self-validating system in alignment with industry standards such as the ICH Q2(R1) guidelines.<sup>[1][2]</sup> This guide is intended to equip researchers and quality control professionals with the necessary tools to confidently assess the quality and structural integrity of **4-Isopropoxyphenol**.

## Introduction: The Imperative for Rigorous Characterization

**4-Isopropoxyphenol** (CAS No: 7495-77-4), a substituted phenol derivative, serves as a versatile building block in organic synthesis. Its precise molecular structure, featuring a polar hydroxyl group and a more nonpolar isopropoxy ether group, dictates its reactivity and physical properties. In drug development, it may be a starting material, an intermediate, or a potential process-related impurity. Consequently, verifying its identity, purity, and impurity profile is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and consistency of the final product.

This application note moves beyond a simple listing of procedures. It provides a logical framework for analytical characterization, explaining the causality behind method selection and the interpretation of the resulting data. The protocols described herein are designed to be robust and compliant with stringent regulatory expectations.[3]

## Physicochemical Properties and Safety

A thorough understanding of the analyte's properties is the first step in developing any analytical method.

Table 1: Physicochemical Properties of **4-Isopropoxyphenol**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[4]
Molecular Weight	152.19 g/mol	[4]
CAS Number	7495-77-4	[5]
Appearance	Brown liquid or solid	[5]
Storage Temperature	Room Temperature, Sealed in Dry	[5]
Synonyms	p-Isopropoxyphenol, Phenol, 4-(1-methylethoxy)-	[4][5]

Safety and Handling: **4-Isopropoxyphenol** is classified as a skin and eye irritant.[4] The Safety Data Sheet (SDS) indicates it is harmful if swallowed, in contact with skin, or inhaled.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

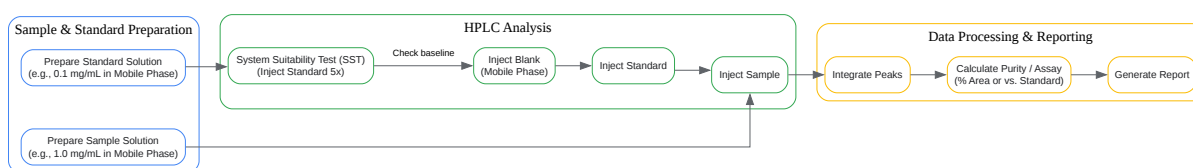
## Chromatographic Analysis: Purity, Assay, and Impurity Profiling

Chromatographic techniques are the cornerstone for separating **4-Isopropoxyphenol** from impurities and for accurately quantifying its concentration.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

**Expertise & Experience:** Reversed-phase HPLC (RP-HPLC) is the method of choice for the purity and assay of **4-Isopropoxyphenol**. Its polarity is well-suited for retention on non-polar stationary phases like C18. The inclusion of a UV detector is ideal, as the phenolic ring provides strong chromophores for sensitive detection. The objective is to develop a method that can separate the main component from any potential process impurities (e.g., starting materials, by-products) or degradants.[7]

**Trustworthiness through Validation:** The reliability of this HPLC method is established through rigorous validation according to ICH Q2(R1) guidelines.[1][8][9] This process provides documented evidence that the method is suitable for its intended purpose.[10][11]



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**Caption:** HPLC workflow for purity analysis of **4-Isopropoxyphenol**.

### Experimental Protocol: RP-HPLC Method for Purity Determination

- Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
- Chromatographic Conditions:
  - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). An acid modifier like 0.1% phosphoric or formic acid can be added to improve peak shape for the phenol.[\[12\]](#)  
[\[13\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 225 nm or 275 nm (to be determined by UV scan).
- Injection Volume: 10 µL.
- Standard Preparation: Accurately weigh and dissolve **4-Isopropoxyphenol** reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
- Sample Preparation: Accurately weigh and dissolve the **4-Isopropoxyphenol** sample in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be  $\leq 2.0\%$ . Tailing factor should be  $\leq 2.0$ .
- Procedure: Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.
- Calculation for Purity (% Area):  
$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$
- Validation Parameters (as per ICH Q2(R1)):[\[1\]](#)[\[14\]](#)
  - Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants.[\[14\]](#) This can be done by spiking the sample with related substances or performing forced degradation studies.
  - Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 50-150% of the assay concentration). The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .

- Accuracy: Perform recovery studies by spiking a placebo with known amounts of **4-Isopropoxyphenol** at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.
- Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogeneous sample. The RSD should be  $\leq 2.0\%$ .
- Quantitation Limit (QL): The lowest concentration that can be measured with acceptable precision and accuracy.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

**Expertise & Experience:** GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[15][16] The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it ideal for confirming the identity of the main peak and characterizing trace components. [17]

**Trustworthiness:** The mass spectrum provides a molecular fingerprint. By comparing the obtained spectrum with a reference library (e.g., NIST), a high degree of confidence in the identification of **4-Isopropoxyphenol** and any impurities can be achieved.[18] The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.



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**Caption:** GC-MS workflow for identification of **4-Isopropoxyphenol**.

Experimental Protocol: GC-MS Method

- Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
  - Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
  - Inlet Temperature: 250 °C.
  - Injection Mode: Split (e.g., 50:1 split ratio).
  - Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
- MS Conditions:
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
- Procedure: Inject 1  $\mu$ L of the prepared sample into the GC-MS system.
- Data Interpretation:
  - Identify the peak corresponding to **4-Isopropoxyphenol** in the Total Ion Chromatogram (TIC).

- Extract the mass spectrum for this peak. The expected molecular ion  $[M]^+$  should be at  $m/z$  152.
- Compare the experimental mass spectrum with the NIST library spectrum for confirmation. [\[4\]](#)
- Analyze smaller peaks in the chromatogram to identify potential impurities.

## Spectroscopic Analysis: Unambiguous Structural Confirmation

While chromatography provides purity data, spectroscopy provides definitive structural proof.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation.  $^1\text{H}$  NMR provides information on the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms in the molecule.[\[19\]](#)

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Isopropoxyphenol** in ~0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or DMSO- $d_6$ ) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Expected  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ , shifts are approximate):
  - ~6.8 ppm (m, 4H): Aromatic protons on the benzene ring, likely appearing as two doublets.
  - ~5.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its position is concentration-dependent.
  - ~4.4 ppm (septet, 1H): Methine proton (-CH-) of the isopropyl group.
  - ~1.3 ppm (d, 6H): Methyl protons (-CH $_3$ ) of the isopropyl group.

- Expected  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ , shifts are approximate):[\[20\]](#)
  - ~150-155 ppm: Two aromatic carbons attached to oxygen (C-OH and C-O-CH).
  - ~115-120 ppm: Aromatic carbons ortho and meta to the oxygen groups.
  - ~70 ppm: Methine carbon (-CH-) of the isopropyl group.
  - ~22 ppm: Methyl carbons ( $-\text{CH}_3$ ) of the isopropyl group.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[\[21\]](#) It serves as an excellent identity check.

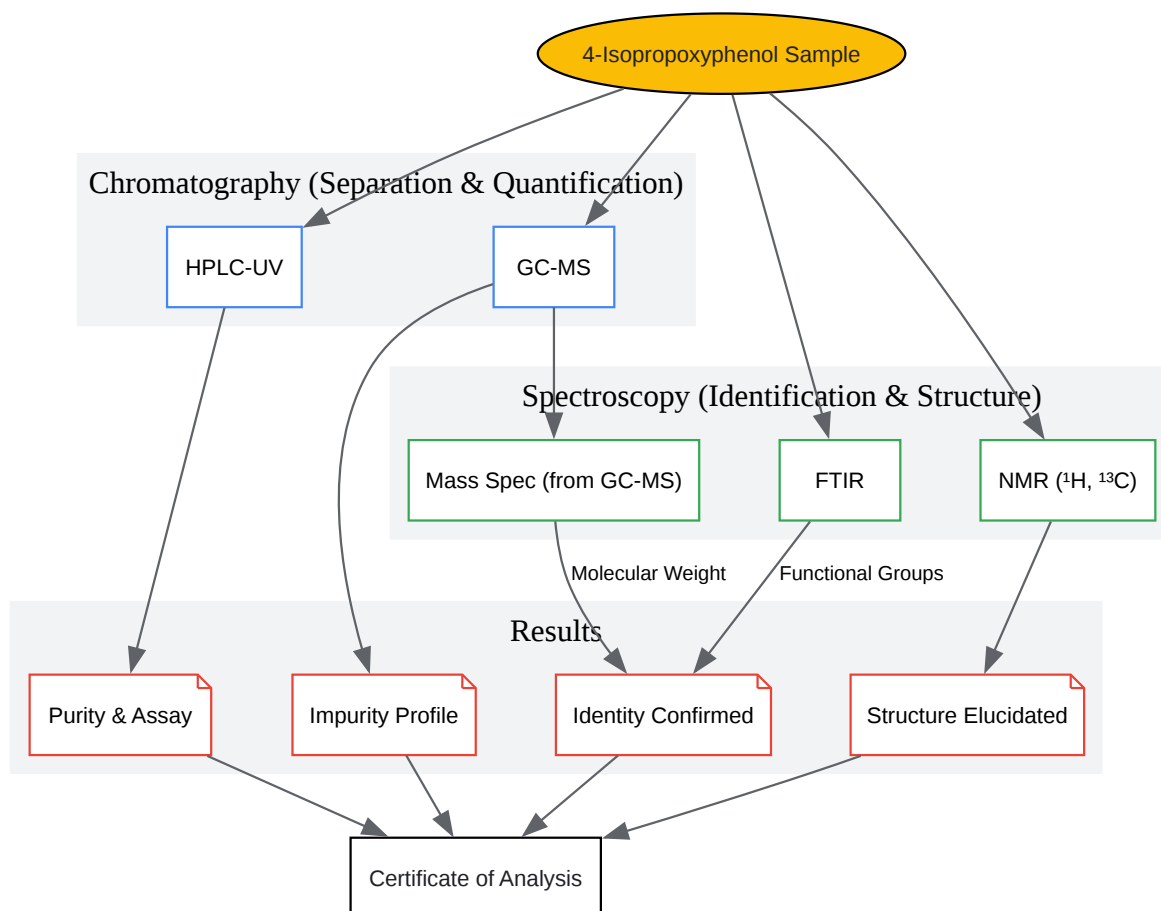
Protocol: FTIR Analysis

- Sample Preparation: The sample can be analyzed neat as a liquid film between salt plates ( $\text{NaCl}$  or  $\text{KBr}$ ) or using an Attenuated Total Reflectance (ATR) accessory. If solid, a  $\text{KBr}$  pellet can be prepared.
- Acquisition: Record the spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Expected Characteristic Absorption Bands:
  - ~3200-3500  $\text{cm}^{-1}$  (Broad): O-H stretching of the phenolic hydroxyl group.
  - ~2850-3000  $\text{cm}^{-1}$ : C-H stretching of the isopropyl and aromatic groups.
  - ~1500-1600  $\text{cm}^{-1}$ : C=C stretching within the aromatic ring.
  - ~1200-1250  $\text{cm}^{-1}$ : C-O stretching of the aryl ether.
  - ~1100  $\text{cm}^{-1}$ : C-O stretching of the secondary alcohol functionality within the isopropoxy group.

## Integrated Analytical Strategy



A multi-faceted approach is essential for the complete and confident characterization of **4-Isopropoxyphenol**. No single technique can provide all the necessary information.



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**Caption:** Integrated strategy for **4-Isopropoxyphenol** characterization.

Table 2: Summary of Recommended Analytical Techniques

Technique	Primary Purpose	Key Information Provided
HPLC-UV	Purity determination and quantitative assay.	Percentage purity, concentration, detection of non-volatile impurities.
GC-MS	Identification and detection of volatile impurities.	Confirms molecular weight (152), provides fragmentation pattern for identity, identifies volatile/semi-volatile impurities.
NMR ( <sup>1</sup> H, <sup>13</sup> C)	Unambiguous structural elucidation.	Confirms the precise arrangement of atoms and the carbon-hydrogen framework.
FTIR	Functional group identification.	Confirms presence of -OH, C-O (ether), and aromatic C=C bonds.

## Conclusion

The analytical characterization of **4-Isopropoxyphenol** requires a thoughtful and orthogonal combination of chromatographic and spectroscopic techniques. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can generate reliable, accurate, and defensible data. This robust analytical package ensures a comprehensive understanding of the material's identity, purity, and quality, which is fundamental to its successful application in any scientific or industrial context.

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